molecular formula C9H11ClF3N5 B105228 4-(Trifluoromethyl)phenylbiguanide hydrochloride CAS No. 18960-29-7

4-(Trifluoromethyl)phenylbiguanide hydrochloride

Cat. No.: B105228
CAS No.: 18960-29-7
M. Wt: 281.66 g/mol
InChI Key: RTSKKAJVUWUZDF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylbiguanide hydrochloride: is a chemical compound with the molecular formula C9H11ClF3N5 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a biguanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenylbiguanide hydrochloride typically involves the reaction of 4-(Trifluoromethyl)aniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenylbiguanide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, although the conditions for reduction need to be carefully controlled to avoid decomposition.

    Substitution: The trifluoromethyl group and the biguanide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Trifluoromethyl)phenylbiguanide hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenylbiguanide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the biguanide moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Metformin hydrochloride: Another biguanide compound used primarily as an antidiabetic agent.

    Phenformin hydrochloride: Similar to metformin but with a different pharmacological profile.

    Buformin hydrochloride: Another related compound with similar uses in medicine.

Uniqueness: 4-(Trifluoromethyl)phenylbiguanide hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other biguanide derivatives.

Properties

IUPAC Name

1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N5.ClH/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSKKAJVUWUZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18960-29-7
Record name 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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